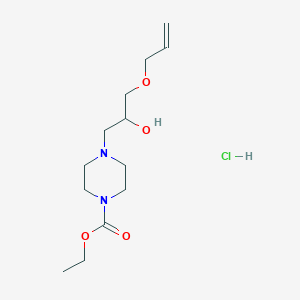

Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride

Description

Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride (CAS RN: 473804-59-0) is a piperazine derivative characterized by an allyloxy (propenyl ether) group, a 2-hydroxypropyl linker, and an ethyl carboxylate moiety. The hydrochloride salt enhances its solubility and stability, making it suitable for pharmaceutical and chemical research applications.

Properties

IUPAC Name |

ethyl 4-(2-hydroxy-3-prop-2-enoxypropyl)piperazine-1-carboxylate;hydrochloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H24N2O4.ClH/c1-3-9-18-11-12(16)10-14-5-7-15(8-6-14)13(17)19-4-2;/h3,12,16H,1,4-11H2,2H3;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IVWQTBMLJWWBKT-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)N1CCN(CC1)CC(COCC=C)O.Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H25ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

308.80 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride typically involves a multi-step process. The initial step usually includes the alkylation of piperazine, followed by the introduction of the allyloxy group. This can be achieved through the reaction of piperazine with an allyl halide in the presence of a base. The subsequent steps involve the esterification of the resulting intermediate with ethyl chloroformate under controlled conditions to yield the desired compound.

Industrial Production Methods

On an industrial scale, the production of this compound may involve optimized conditions to enhance yield and purity. This could include the use of continuous flow reactors for better temperature and reaction time control, high-purity reagents, and advanced purification techniques like recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions it Undergoes

Oxidation: The hydroxyl group in Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride can undergo oxidation reactions to form carbonyl-containing compounds.

Reduction: The ester group can be reduced to yield the corresponding alcohol under suitable conditions.

Substitution: The compound can participate in nucleophilic substitution reactions, especially at the allyloxy group.

Common Reagents and Conditions

Oxidation Reagents: Reagents such as PCC (Pyridinium chlorochromate) or Swern oxidation can be employed.

Reduction Reagents: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.

Substitution Reagents: Nucleophiles such as amines or thiols can be used under basic conditions to substitute the allyloxy group.

Major Products Formed from These Reactions

The major products from these reactions depend on the specific conditions and reagents used. For instance, oxidation might produce a ketone or aldehyde, reduction could yield an alcohol, and substitution could lead to various alkylated products.

Scientific Research Applications

Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis, particularly in the formation of complex heterocyclic compounds.

Biology: Studied for its potential biological activity and used in the synthesis of biologically active molecules.

Medicine: Investigated for its pharmacological properties, potentially serving as a lead compound in drug discovery.

Industry: Utilized in the manufacture of specialty chemicals and advanced materials due to its versatile reactivity.

Mechanism of Action

The compound exerts its effects through various mechanisms depending on its application. For instance, in biological systems, it may interact with specific enzymes or receptors, modulating their activity. The molecular targets could include proteins or nucleic acids, and the pathways involved might be related to signal transduction or metabolic regulation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound shares structural homology with several analogs differing in the aromatic substituents on the phenoxy group and modifications to the hydroxypropyl linker. Below is a systematic comparison based on substituent variations, molecular properties, and research contexts.

Substituent Variations and Molecular Properties

^a CAS 473804-36-3; ^b CAS 473803-90-6; ^c Supplier code 5202; ^d Supplier code 5201.

Key Observations:

- Allyloxy vs. This may influence metabolic stability or synthetic versatility .

- The acetyl group in compound d adds polarity and hydrogen-bonding capacity .

- Molecular Weight and Formula: All analogs share the same core structure, with minor variations in substituents leading to slight differences in molecular weight.

HBK Series ():

Compounds HBK14–HBK19 feature phenoxyethoxyethyl or phenoxypropyl linkers with substituted phenyl groups (e.g., 2-chloro-6-methyl, 2,4,6-trimethyl). Unlike the target compound, these analogs lack the hydroxypropyl moiety but include methoxyphenyl groups on the piperazine ring. Such modifications are typically aimed at optimizing receptor affinity (e.g., serotonin or dopamine receptors) and metabolic stability .

Biological Activity

Ethyl 4-(3-(allyloxy)-2-hydroxypropyl)piperazine-1-carboxylate hydrochloride is a compound that has garnered attention in pharmacological research due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, efficacy, and relevant case studies.

Chemical Structure and Properties

This compound is characterized by its piperazine core, which is known for its versatility in medicinal chemistry. The presence of the allyloxy and hydroxypropyl groups contributes to its solubility and interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

- Receptor Modulation : The compound may interact with various neurotransmitter receptors, influencing pathways related to anxiety and depression.

- Antioxidant Activity : Preliminary studies suggest that it may exhibit antioxidant properties, reducing oxidative stress in cells.

- Anti-inflammatory Effects : There is evidence that it could modulate inflammatory pathways, potentially offering therapeutic benefits in conditions like arthritis.

Efficacy Studies

Recent studies have demonstrated the efficacy of this compound in various biological assays:

- Cell Viability Assays : In vitro experiments showed that the compound enhances cell viability in neuronal cell lines exposed to oxidative stress, indicating neuroprotective effects.

- Animal Models : In vivo studies using rodent models have reported significant reductions in anxiety-like behavior when treated with this compound, suggesting potential applications in treating anxiety disorders.

Case Studies

Several case studies highlight the potential therapeutic applications of this compound:

- Case Study 1 : A study involving a rat model of depression indicated that administration of the compound resulted in a notable decrease in depressive symptoms as measured by behavioral tests such as the forced swim test.

- Case Study 2 : Research on inflammatory responses showed that the compound significantly reduced levels of pro-inflammatory cytokines in a mouse model of arthritis.

Table 1: Summary of Biological Activities

| Biological Activity | Observed Effect | Reference |

|---|---|---|

| Neuroprotection | Increased cell viability | |

| Anti-anxiety | Reduced anxiety-like behavior | |

| Anti-inflammatory | Decreased cytokine levels |

Table 2: Efficacy in Animal Models

Q & A

Q. What are the common synthetic routes for preparing this compound?

The compound is typically synthesized via coupling reactions. A representative method involves reacting the appropriate acid with a piperazine derivative in dichloromethane (CH₂Cl₂) using HOBt (10 mol%) and EDC·HCl as coupling agents, with Et₃N as a base. After 12 hours, the crude product is purified by flash column chromatography (silica gel, EtOAc/hexane gradient). The hydrochloride salt is formed by treating the purified product with dry HCl in diethyl ether, followed by trituration .

Q. What purification techniques are recommended for isolating the hydrochloride salt?

Flash column chromatography on silica gel is the primary method for purifying the free base. For the hydrochloride salt, precipitation via treatment with HCl in Et₂O is standard. Final purification often involves trituration with Et₂O to remove residual solvents and improve crystallinity .

Q. Which spectroscopic methods are critical for characterizing this compound?

- NMR : ¹H and ¹³C NMR are essential for confirming the structure, including the allyloxy and hydroxypropyl substituents. For example, coupling constants in ¹H NMR can verify stereochemistry (e.g., allyloxy group geometry) .

- IR Spectroscopy : Used to identify functional groups (e.g., carbonyl stretch from the carboxylate ester at ~1700 cm⁻¹) .

- Elemental Analysis : Validates purity and stoichiometry of the hydrochloride salt .

Advanced Research Questions

Q. How can reaction conditions be optimized to minimize byproducts (e.g., N-alkylation vs. O-alkylation)?

- Temperature Control : Lower temperatures (0–5°C) during coupling reactions reduce side reactions like epoxide ring-opening of the allyloxy group.

- Stoichiometry : A 1:1 molar ratio of acid to piperazine derivative minimizes excess reagents that could lead to over-alkylation.

- Catalyst Selection : HOBt suppresses racemization in coupling steps, while EDC·HCl enhances reaction efficiency .

- Solvent Choice : Polar aprotic solvents (e.g., CH₂Cl₂) improve solubility of intermediates without competing nucleophilic interactions .

Q. How are contradictions in spectroscopic data resolved (e.g., ambiguous protonation states)?

- Cross-Validation : Combine ¹³C-CP/MAS NMR and ¹⁵N-CP/MAS NMR to determine protonation sites in the piperazine ring. For example, downfield shifts in ¹³C NMR indicate protonation at specific nitrogen atoms .

- pH-Dependent Studies : Conduct NMR in D₂O vs. DMSO to observe shifts in NH or NH⁺ signals, clarifying protonation under different conditions .

Q. What strategies are used to determine the protonation state of the piperazine ring in the hydrochloride salt?

- Solid-State NMR : ¹³C-CP/MAS NMR identifies protonation by analyzing chemical shifts of carbons adjacent to nitrogen atoms. Protonation at both piperazine nitrogens occurs with excess HCl, while equimolar HCl results in selective protonation at the aryl-substituted nitrogen .

- IR Spectroscopy : Bands near 2500–2700 cm⁻¹ (N⁺–H stretching) confirm protonation .

Q. How can stability studies be designed to assess degradation under storage conditions?

- Accelerated Stability Testing : Expose the compound to elevated temperatures (40–60°C) and humidity (75% RH) for 4–8 weeks. Monitor degradation via HPLC for byproducts (e.g., hydrolyzed ester or oxidized allyloxy groups) .

- Light Sensitivity : Use UV-vis spectroscopy to detect photodegradation products after controlled UV exposure .

Q. What analytical methods are suitable for quantifying impurities in bulk samples?

- HPLC-MS : Detects trace impurities (e.g., unreacted starting materials or de-allylated byproducts) with a C18 column and acetonitrile/water gradient .

- TGA/DSC : Thermal gravimetric analysis identifies solvates or hydrates, while differential scanning calorimetry detects polymorphic transitions .

Methodological Notes

- Synthetic Reproducibility : Ensure anhydrous conditions during HCl salt formation to avoid hydrate byproducts .

- Data Interpretation : For ambiguous NMR signals, compare experimental data with computed spectra (DFT calculations) .

- Safety Protocols : Follow GHS guidelines for handling hydrochloride salts, including PPE (gloves, goggles) and ventilation to mitigate inhalation risks .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.